1H-indazol-1-ylacetic acid
Overview
Description
1H-Indazol-1-ylacetic acid (IAA) is a chemical compound that belongs to the family of indazole derivatives. Its empirical formula is C9H8N2O2 and its molecular weight is 176.17 g/mol .
Synthesis Analysis
The synthesis of 1H-indazole has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)CN1N=CC2=CC=CC=C12
.
Scientific Research Applications
Synthesis and Structural Characterization
1H-Indazol-1-ylacetic acid and its derivatives play a significant role in synthetic chemistry. For instance, the synthesis of 1H-Imidazol-1-ylacetic acid using tetrabutylammonium iodide demonstrates its utility in organic synthesis (Wang Hongyong et al., 2004). Additionally, the structural characterization of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains showcases the diverse chemical structures that can be achieved with this compound (Fátima C Teixeira et al., 2006).
Application in Drug Synthesis
This compound is also integral in the synthesis of drugs. An example is its use in the synthesis of zoledronic acid, a drug against osteoporosis, where it reacts with phosphorus trichloride/phosphorous acid (D. Nagy et al., 2018).
Role in Heterocyclic Chemistry
In heterocyclic chemistry, 1H-Indazoles are important due to their presence in many drugs. A study described a DBU-catalyzed aza-Michael reaction of indazole with enones, which is a direct and facile method for the preparation of N 1-substituted 1H-indazoles (Jingya Yang et al., 2016).
Chemical Reactions and Mechanisms
The study of chemical reactions and mechanisms involving this compound is a significant area of research. For instance, the addition mechanism of 1H-Indazole to formaldehyde in aqueous hydrochloric acid solutions has been explored to understand the formation of N1-CH2OH derivatives (I. Alkorta et al., 2022).
Development of Antagonists for Therapeutic Use
This compound derivatives have been investigated for their potential as therapeutic antagonists. For example, derivatives of indolylacetic acid have shown activity as prostaglandin D2 receptor antagonists, which can be used in the treatment of various inflammatory diseases including allergic rhinitis (Expert Opinion on Therapeutic Patents, 2003).
Medicinal Chemistry and Drug Design
The versatility of this compound is further evident in medicinal chemistry and drug design. A review on the synthetic strategy and molecular pharmacology of indazole derivatives highlighted their broad application in developing pharmaceuticals for various conditions, including anti-bacterial, anti-depressant, and anti-inflammatory treatments (Suvadeep Mal et al., 2022).
Synthesis of Novel Heterocyclic Systems
The compound's role in the synthesis of novel heterocyclic systems, which are crucial as building blocks for new pharmaceuticals, is noteworthy. Fused aromatic 1H and 2H-indazoles, for example, are recognized for their anti-hypertensive and anti-cancer properties (D. D. Gaikwad et al., 2015).
Properties
IUPAC Name |
2-indazol-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-11-8-4-2-1-3-7(8)5-10-11/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZBEVYWWQQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423668 | |
Record name | 1H-indazol-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32829-25-7 | |
Record name | 1H-indazol-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazol-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the synthesis of several derivatives of 1H-indazol-3-ol, including esters of 1H-indazol-1-ylacetic acid. Can you elaborate on the reaction conditions that lead to the formation of these esters?
A1: [] describes the reaction between 1H-indazol-3-ol and ethyl chloroacetate in ethanol. While the specific conditions (e.g., temperature, reaction time, molar ratios) are not detailed, the paper highlights that using equivalent quantities of the reactants favors the formation of various esters, including ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and (3-hydroxy-1H-indazol-1-yl)acetic acid. The paper further discusses the isolation and identification of these esters, suggesting possible purification and characterization techniques. []
Q2: The study investigates the spectroscopic properties of the synthesized compounds. What information can we gain from the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra about the structure of this compound derivatives?
A2: [] mentions the analysis of IR and NMR spectra for the synthesized esters and their corresponding acids, obtained through alkaline hydrolysis. While specific spectral data points are not provided, the paper emphasizes the use of these spectroscopic techniques to confirm the structures of the synthesized compounds. For instance, IR spectroscopy could provide information about the presence of specific functional groups, like the carbonyl group in the ester and carboxylic acid moieties. NMR spectroscopy, on the other hand, could offer insights into the arrangement of hydrogen atoms within the molecule, aiding in the identification of different isomers and confirming the structure of the this compound derivatives. []
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